molecular formula C22H20ClNO4 B2867464 3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929403-03-2

3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2867464
CAS No.: 929403-03-2
M. Wt: 397.86
InChI Key: QUNWQHPBTZUSHN-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine scaffold. The structure features a 4-chlorophenyl group at position 3 and a tetrahydrofuran-2-ylmethyl substituent at position 8.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO4/c23-15-5-3-14(4-6-15)19-12-27-22-17(21(19)25)7-8-20-18(22)11-24(13-28-20)10-16-2-1-9-26-16/h3-8,12,16H,1-2,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNWQHPBTZUSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's structure features a chromeno-oxazine framework with a tetrahydrofuran substituent and a 4-chlorophenyl group. Its molecular formula is C23H23ClN2O5C_{23}H_{23}ClN_{2}O_{5} with a molecular weight of approximately 440.88 g/mol.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of 1,3,4-oxadiazoles and pyrazolinones have shown efficacy against various bacterial strains. The compound under discussion may share these properties due to its structural similarities.

  • Case Study : A study conducted on related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains. The IC50 values for some active derivatives ranged from 1.13 µM to 6.28 µM against acetylcholinesterase (AChE), suggesting potential for further development as antibacterial agents .

Antifungal Activity

The antifungal potential of this compound has been explored through structural analogs. Compounds with similar chromeno structures have shown promising antifungal activity against pathogenic strains.

  • Research Findings : In vitro studies revealed that certain derivatives exhibited strong antifungal activity against four pathogenic fungal strains. This suggests that the compound may also possess antifungal properties worth investigating .

Enzyme Inhibition

The compound's ability to inhibit key enzymes such as acetylcholinesterase and urease is another area of interest.

  • Enzyme Inhibition Studies : Compounds bearing similar functional groups have demonstrated significant inhibition of urease, which is crucial for treating conditions like kidney stones and gastric ulcers. The reported IC50 values for urease inhibition in related studies were notably low, indicating strong inhibitory potential .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound TypeActivity TypeIC50 Values (µM)Reference
1,3,4-Oxadiazole DerivativesAntibacterial2.14 - 6.28
Pyrazolinone DerivativesAntifungalNot specified
Similar Chromeno CompoundsEnzyme Inhibition1.13 - 6.28 (urease)

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and reported bioactivities:

Compound Name / ID Substituent at Position 9 Melting Point (°C) Yield (%) Key Bioactivity / Notes Reference
Target Compound Tetrahydrofuran-2-ylmethyl Not reported N/A Theoretical enhanced metabolic stability
6k () 4-Fluorobenzyl 140–143 35 Antiviral (IC₅₀: 12 µM vs. TMV)
6l () 4-Chlorobenzyl 171–180 41 Anti-phytopathogenic fungus (EC₅₀: 28 µg/mL)
6m () 4-Bromobenzyl 188–190 42 Improved halogen-mediated bioactivity
4c () 2-Hydroxyethyl 149–151 81 Enhanced solubility (polar group)
4b () 4-Hydroxypentyl 109–110 73 Extended alkyl chain for membrane permeability
Compound Thiophen-2-ylmethyl Not reported N/A Potential π-π interactions with targets

Key Observations:

  • Substituent Effects :

    • Halogenated Benzyl Groups (6k, 6l, 6m): Electron-withdrawing halogens (F, Cl, Br) enhance bioactivity but may increase cytotoxicity. For example, 6l (4-Cl) shows superior antifungal activity compared to 6k (4-F) .
    • Oxygen-Containing Groups : The target compound’s tetrahydrofuran-2-ylmethyl group balances lipophilicity and metabolic stability, contrasting with 4c’s hydroxyethyl group, which improves aqueous solubility but reduces membrane permeability .
    • Alkyl Chains (4b): Longer chains (e.g., 4-hydroxypentyl) improve membrane penetration but may reduce target specificity .
  • Synthetic Yields : Yields for halogenated analogs (35–42%) are lower than those for hydroxylated derivatives (73–81%), likely due to steric and electronic challenges in introducing bulky/electron-deficient groups .

Structural and Computational Insights

  • Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining chromeno-oxazinone derivatives, enabling precise determination of bond angles and conformations. The tetrahydrofuran ring in the target compound may adopt envelope conformations, as seen in similar heterocyclic systems .
  • NMR Trends: 1H NMR: Methylenic protons adjacent to the oxazine ring (δ 4.30–4.95 ppm) are consistent across analogs. The tetrahydrofuran protons in the target compound are expected near δ 3.5–4.0 ppm, similar to 6o’s phenethyl group (δ 2.27–3.07 ppm) . 13C NMR: Carbonyl signals (δ ~177 ppm) and aromatic carbons (δ 115–162 ppm) align with chromeno-oxazinone core features .

Pharmacological Implications

  • Antiviral Potential: Fluorinated analogs (e.g., 6k) inhibit tobacco mosaic virus (TMV) via binding to viral coat proteins. The target compound’s tetrahydrofuran group could mimic ribose moieties, interfering with viral RNA replication .
  • Antifungal Activity : Chlorinated derivatives (e.g., 6l) disrupt fungal membrane integrity, suggesting the target compound’s 4-chlorophenyl group may confer similar effects .

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